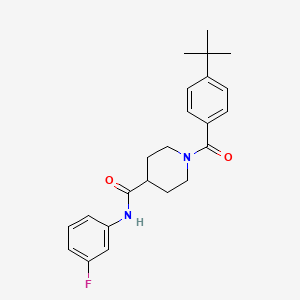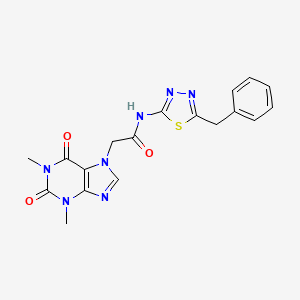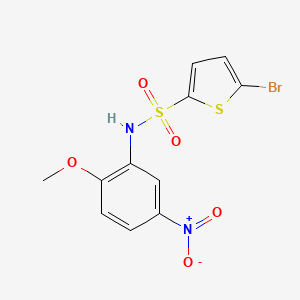
1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets that ultimately lead to B-cell activation and proliferation. Inhibition of BTK with 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has also been shown to modulate immune cell function. Specifically, 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the activation of mast cells and basophils, which are key mediators of allergic reactions. 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has also been shown to enhance the activity of natural killer cells, which play a critical role in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide is its potency and selectivity for BTK. This allows for more precise targeting of B-cell signaling pathways, potentially leading to fewer off-target effects. However, one limitation of 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research involving 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, the role of 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia, is an area of ongoing investigation. Finally, the development of more potent and selective BTK inhibitors, including second-generation inhibitors that overcome resistance mechanisms, is an active area of research.
In conclusion, 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide is a promising inhibitor of BTK with potent anti-tumor activity and potential immunomodulatory effects. Ongoing research will continue to explore its role in the treatment of B-cell malignancies and other diseases.
Applications De Recherche Scientifique
1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-23(2,3)18-9-7-17(8-10-18)22(28)26-13-11-16(12-14-26)21(27)25-20-6-4-5-19(24)15-20/h4-10,15-16H,11-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJTBMYRPEWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3537362.png)

![N-(3-chlorophenyl)-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3537383.png)

![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537402.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3537407.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3537411.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3537419.png)

![5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537436.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3537442.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537445.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3537446.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537452.png)